4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide
CAS No.: 2309801-06-5
Cat. No.: VC6708544
Molecular Formula: C19H24N2O4S2
Molecular Weight: 408.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309801-06-5 |
|---|---|
| Molecular Formula | C19H24N2O4S2 |
| Molecular Weight | 408.53 |
| IUPAC Name | 4-(dimethylsulfamoyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C19H24N2O4S2/c1-21(2)27(23,24)17-5-3-15(4-6-17)18(22)20-14-19(8-10-25-11-9-19)16-7-12-26-13-16/h3-7,12-13H,8-11,14H2,1-2H3,(H,20,22) |
| Standard InChI Key | VZZPXOFECYENGN-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Introduction
Nomenclature and Structural Characterization
Systematic IUPAC Name
The systematic name 4-(dimethylsulfamoyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide delineates its core components:
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A benzamide backbone substituted at the para-position with a dimethylsulfamoyl group () .
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An oxane (tetrahydro-2H-pyran) ring substituted at the 4-position with a thiophen-3-yl group and a methylene-linked benzamide moiety .
Molecular Formula and Weight
Based on structural analogs:
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Molecular Formula: (inferred from PubChem entries for related benzamides ).
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Molecular Weight: ~423.5 g/mol (calculated using atomic masses from analogous compounds ).
Table 1: Comparative Molecular Data for Analogous Benzamides
Synthetic Pathways and Reactivity
Key Synthetic Strategies
The compound’s synthesis likely involves sequential functionalization of the benzamide core and oxane ring:
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Sulfamoylation: Introduction of the dimethylsulfamoyl group via reaction of 4-chlorosulfonylbenzoyl chloride with dimethylamine .
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Oxane Ring Formation: Cyclization of a diol precursor with thiophen-3-ylcarbaldehyde under acidic conditions, as seen in related tetrahydropyran syntheses .
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Amide Coupling: Condensation of the sulfamoylbenzoyl chloride with the oxane-containing amine using coupling agents like HATU or EDCI .
Reaction Mechanisms
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Sulfonamide Formation: Nucleophilic substitution at the sulfur center of chlorosulfonylbenzoyl chloride by dimethylamine .
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Mitsunobu Reaction: Potential use to install the oxane-thiophene moiety via alcohol-amine coupling .
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Schotten-Baumann Conditions: For amide bond formation between the benzoyl chloride and amine .
Physicochemical Properties
Solubility and Partitioning
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LogP: Estimated at 2.8–3.5 (hydrophobic contributions from thiophene and oxane rings ).
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Aqueous Solubility: Likely low (<1 mg/mL) due to aromatic and nonpolar groups .
Spectroscopic Data
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IR Spectroscopy: Expected peaks at 1670 cm (amide C=O), 1320–1150 cm (S=O stretches), and 3100 cm (thiophene C-H) .
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NMR:
Hypothesized Biological Activity
Target Prediction
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Sulfamoyl Group: Known to inhibit carbonic anhydrases and tyrosine kinases .
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Thiophene-Oxane Motif: Associated with antimicrobial and anti-inflammatory activities in patent literature .
In Silico ADMET Profiling
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Bioavailability: Moderate (Lipinski’s Rule: MW <500, H-bond donors <5 ).
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CYP450 Interactions: Likely substrate for CYP3A4 due to aromatic systems .
Table 2: Predicted Pharmacokinetic Parameters
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